
1-Ethynyl-4-fluorobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Ethynyl-4-fluorobenzene and its derivatives has been explored through various methodologies, including copper-mediated oxidative coupling reactions. For instance, dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene were synthesized using 1,2-diethynyltetrafluorobenzene, showcasing the versatility of ethynyl and fluorobenzene compounds in forming complex structures with interesting electronic and structural properties (Nishinaga et al., 2002).
Molecular Structure Analysis
The molecular structure and crystallographic analysis of 1-Ethynyl-4-fluorobenzene derivatives reveal intricate details about their spatial arrangement and intermolecular interactions. X-ray crystallography studies, for example, have elucidated the structure of related compounds, highlighting the role of intramolecular hydrogen bonds and the impact of substituents on the molecular geometry (Özbey et al., 2004).
Chemical Reactions and Properties
1-Ethynyl-4-fluorobenzene undergoes various chemical reactions, leveraging the reactivity of both the ethynyl and the fluorine substituents. It participates in cross-coupling reactions, such as Sonogashira couplings, that are fundamental in constructing carbon-carbon bonds for synthesizing complex organic molecules. These reactions are pivotal in modifying the electronic and physical properties of the resulting compounds for targeted applications.
Physical Properties Analysis
The physical properties of 1-Ethynyl-4-fluorobenzene derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Studies on related compounds demonstrate the impact of substituents on these properties, with fluorine atoms contributing to increased stability and altered solubility patterns due to their electronegativity and size (Levitus et al., 2001).
Aplicaciones Científicas De Investigación
-
Synthesis of Aryl Acetylenes
- Field : Organic Chemistry
- Application : 1-Ethynyl-4-fluorobenzene, a substituted phenylacetylene, may be used in the synthesis of aryl acetylenes .
- Method : This involves a Sonogashira type cross-coupling reaction with various haloarenes in the presence of bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst .
- Results : The outcome of this process is the formation of aryl acetylenes .
-
Preparation of 3- (2-deoxy-β-D-ribofuranosyl)-6- (2-fluorophenyl)-2,3-dihydrofuro- [2,3- d ]pyrimidin-2-one and 4- (2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole
- Field : Medicinal Chemistry
- Application : 1-Ethynyl-2-fluorobenzene has been employed in the cross-coupling of phenylacetylenes .
- Method : It may be used in the preparation of 3- (2-deoxy-β-D-ribofuranosyl)-6- (2-fluorophenyl)-2,3-dihydrofuro- [2,3- d ]pyrimidin-2-one and 4- (2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .
- Results : The result of this process is the formation of the aforementioned compounds .
-
Synthesis of 3-(4-Fluorophenyl)-1H-isochromen-1-one
- Field : Organic Chemistry
- Application : 1-Ethynyl-4-fluorobenzene may be used in the synthesis of 3-(4-Fluorophenyl)-1H-isochromen-1-one .
- Method : This involves reacting with 2-iodobenzoic acid in the presence of a copper catalyst .
- Results : The outcome of this process is the formation of 3-(4-Fluorophenyl)-1H-isochromen-1-one .
-
Synthesis of 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine
- Field : Organic Chemistry
- Application : 1-Ethynyl-4-fluorobenzene may be used in the synthesis of 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine .
- Method : This involves reacting with 2,4,6-tribromo-3,5-difluoropyridine by a palladium catalyzed Sonogashira reaction .
- Results : The result of this process is the formation of 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine .
-
Intermediates of Liquid Crystals
- Field : Material Science
- Application : 1-Ethynyl-4-fluorobenzene can be used as intermediates in the production of liquid crystals .
- Method : The specific methods and procedures can vary depending on the type of liquid crystal being produced .
- Results : The result is the production of various types of liquid crystals .
-
Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Application : 1-Ethynyl-4-fluorobenzene can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- Method : The specific methods and procedures can vary depending on the specific pharmaceutical compound being synthesized .
- Results : The result is the production of various pharmaceutical compounds .
-
Synthesis of Electronic Devices
- Field : Material Science
- Application : 1-Ethynyl-4-fluorobenzene can be used in the synthesis of electronic devices .
- Method : The specific methods and procedures can vary depending on the type of electronic device being produced .
- Results : The result is the production of various types of electronic devices .
-
Fluorination Reagents
-
Organic Synthesis Intermediates
- Field : Organic Chemistry
- Application : 1-Ethynyl-4-fluorobenzene can be used as an intermediate in various organic synthesis processes .
- Method : The specific methods and procedures can vary depending on the specific organic synthesis process .
- Results : The result is the production of various organic compounds .
-
Vacuum Deposition
-
Synthesis of 3-(4-Fluorophenyl)-1H-isochromen-1-one
- Field : Organic Chemistry
- Application : 1-Ethynyl-4-fluorobenzene may be used in the synthesis of 3-(4-Fluorophenyl)-1H-isochromen-1-one .
- Method : This involves reacting with 2-iodobenzoic acid in the presence of a copper catalyst .
- Results : The outcome of this process is the formation of 3-(4-Fluorophenyl)-1H-isochromen-1-one .
-
Synthesis of 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine
- Field : Organic Chemistry
- Application : 1-Ethynyl-4-fluorobenzene may be used in the synthesis of 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine .
- Method : This involves reacting with 2,4,6-tribromo-3,5-difluoropyridine by a palladium catalyzed Sonogashira reaction .
- Results : The result of this process is the formation of 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine .
Safety And Hazards
1-Ethynyl-4-fluorobenzene is classified as a flammable solid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . When handling this chemical, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It is recommended to use this chemical only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-ethynyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWHQGIEKUBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335017 | |
| Record name | 1-Ethynyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-fluorobenzene | |
CAS RN |
766-98-3 | |
| Record name | 1-Ethynyl-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




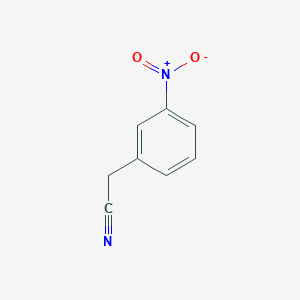

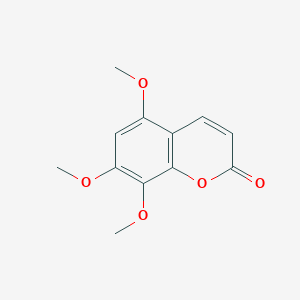


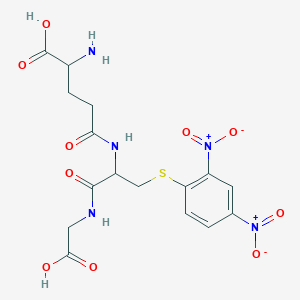
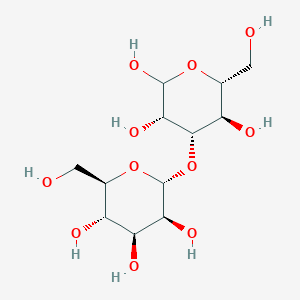
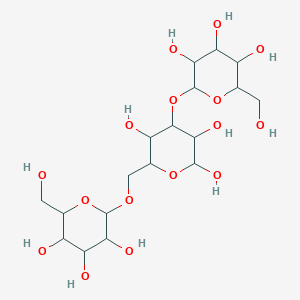
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)